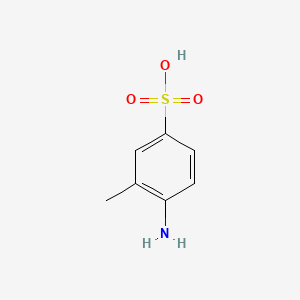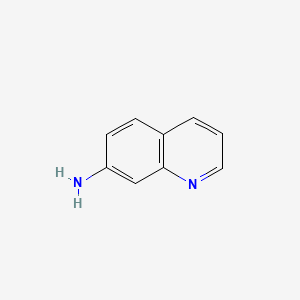
4-Aminoantipyrine hydrochloride
Overview
Description
4-Aminoantipyrine hydrochloride is a derivative of antipyrine, a pyrazolone compound. It is known for its analgesic, anti-inflammatory, and antipyretic properties. The compound is widely used in biochemical research and various analytical applications due to its ability to form colored complexes with phenolic compounds .
Mechanism of Action
Target of Action
4-Aminoantipyrine hydrochloride, also known as 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one hydrochloride, primarily targets the cyclooxygenase enzymes (COX-1, COX-2, and COX-3) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever .
Mode of Action
The compound acts primarily in the central nervous system (CNS), where it increases the pain threshold by inhibiting the cyclooxygenase enzymes . This inhibition prevents the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
By inhibiting the cyclooxygenase enzymes, this compound disrupts the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which play significant roles in inflammation and pain signaling . The disruption of this pathway leads to a decrease in these mediators, resulting in the compound’s analgesic, antipyretic, and anti-inflammatory effects .
Pharmacokinetics
This suggests that it may share similar pharmacokinetic properties with these drugs, including absorption from the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion via the kidneys .
Result of Action
The primary result of this compound’s action is the reduction of inflammation, pain, and fever . By inhibiting the production of prostaglandins, the compound decreases the intensity of pain signals and reduces the body’s inflammatory response . This leads to symptomatic relief in conditions such as acute otitis media .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound has been used as a corrosion inhibitor, suggesting that its efficacy may be affected by the presence of certain metals . Additionally, the compound’s stability and action may be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
4-Aminoantipyrine hydrochloride plays a significant role in biochemical reactions, particularly in the detection of hydrogen peroxide and phenolic compounds. It interacts with enzymes such as peroxidase, which catalyzes the oxidation of this compound in the presence of hydrogen peroxide, resulting in a colored product that can be measured spectrophotometrically . This interaction is crucial for various diagnostic assays and environmental monitoring applications.
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to interact with antioxidant enzymes such as copper-zinc superoxide dismutase, potentially leading to oxidative stress in cells . Additionally, this compound can influence the activity of catalase, an enzyme involved in the breakdown of hydrogen peroxide, thereby affecting cellular redox balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It can form complexes with heme-containing proteins such as catalase, altering their activity and stability . The compound also inhibits the activity of cyclooxygenases, enzymes involved in the synthesis of prostaglandins, which are mediators of inflammation . These interactions contribute to its anti-inflammatory and analgesic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of oxidative stress and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits analgesic and anti-inflammatory effects without significant toxicity . At higher doses, it can cause adverse effects such as agranulocytosis, a condition characterized by a severe reduction in white blood cells . These dose-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its metabolism by liver enzymes. It is a metabolite of aminopyrine and metamizole, and it can be further metabolized to other compounds . The compound interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to plasma proteins, which facilitate its distribution throughout the body . The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It has been observed to localize in the cytoplasm and interact with various cellular organelles . The compound’s targeting signals and post-translational modifications can direct it to specific compartments, where it exerts its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminoantipyrine hydrochloride can be synthesized through the reaction of 4-aminoantipyrine with hydrochloric acid. The process involves dissolving 4-aminoantipyrine in a suitable solvent, such as ethanol or water, and then adding hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out at room temperature, and the product is obtained by crystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-Aminoantipyrine hydrochloride undergoes various chemical reactions, including:
Oxidation: It reacts with oxidizing agents to form quinoneimine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Complexation: It forms stable complexes with metal ions, which are useful in analytical chemistry
Common Reagents and Conditions:
Oxidizing Agents: Potassium ferricyanide is commonly used in the oxidation of this compound.
Electrophiles: Various aldehydes and ketones can react with the amino group in substitution reactions.
Metal Ions: Transition metals such as copper and iron form complexes with this compound
Major Products:
Quinoneimine Derivatives: Formed through oxidation reactions.
Schiff Bases: Formed through condensation reactions with aldehydes and ketones.
Metal Complexes: Formed through complexation with metal ions
Scientific Research Applications
4-Aminoantipyrine hydrochloride has a wide range of applications in scientific research:
Analytical Chemistry: Used as a reagent for the colorimetric determination of phenolic compounds.
Biochemistry: Employed in enzyme assays and as a substrate in various biochemical reactions.
Pharmaceutical Research: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Environmental Science: Used in the detection and quantification of phenolic pollutants in water samples .
Comparison with Similar Compounds
4-Dimethylaminoantipyrine: Another pyrazolone derivative with similar analgesic and anti-inflammatory properties.
Aminophenazone: A related compound with a similar mechanism of action but different pharmacokinetic properties.
Metamizole: A non-narcotic analgesic with a broader spectrum of activity
Uniqueness: 4-Aminoantipyrine hydrochloride is unique due to its ability to form stable colored complexes with phenolic compounds, making it highly valuable in analytical chemistry. Its versatility in forming Schiff bases and metal complexes also distinguishes it from other similar compounds .
Properties
IUPAC Name |
4-amino-1,5-dimethyl-2-phenylpyrazol-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9;/h3-7H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSCVCWALGRUTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066769 | |
| Record name | 4-Amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22198-72-7 | |
| Record name | 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22198-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminoantipyrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022198727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminoantipyrine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMPYRONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7WGH82I6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the principle behind using 4-aminoantipyrine hydrochloride for spectrophotometric determination of unsaturated 3-keto steroids?
A: While the provided abstract [] does not delve into the specific reaction mechanism, it highlights that this compound can be used as a reagent to determine the concentration of unsaturated 3-keto steroids spectrophotometrically. This likely involves a colorimetric reaction where the interaction between this compound and the unsaturated 3-keto steroid produces a colored compound. The intensity of the color would be proportional to the concentration of the steroid, allowing for quantification using a spectrophotometer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B1265425.png)













